molecular formula C9H11NO2 B1583763 2-Nitromesitylene CAS No. 603-71-4

2-Nitromesitylene

Cat. No.: B1583763
CAS No.: 603-71-4
M. Wt: 165.19 g/mol
InChI Key: SCEKDQTVGHRSNS-UHFFFAOYSA-N
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Description

2-Nitromesitylene, also known as 1,3,5-trimethyl-2-nitrobenzene, is an organic compound with the molecular formula C9H11NO2. It is a derivative of mesitylene, where one of the hydrogen atoms is replaced by a nitro group. This compound is characterized by its yellow crystalline appearance and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitromesitylene can be synthesized through the nitration of mesitylene. The process involves the following steps :

  • In a three-necked flask, mesitylene is mixed with acetic anhydride and cooled in an ice bath.
  • A solution of fuming nitric acid in glacial acetic acid and acetic anhydride is added dropwise while maintaining the temperature between 15°C and 20°C.
  • After the addition is complete, the mixture is allowed to stand at room temperature for two hours.
  • The reaction mixture is then warmed to 50°C for ten minutes.
  • The cooled reactants are poured into ice water, and the aqueous layer is extracted with ether.
  • The ethereal solution is washed with sodium hydroxide solution until alkaline, and the ether is distilled off.
  • The residue is steam-distilled, and the nitromesitylene is crystallized from ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale, ensuring controlled reaction conditions and efficient purification steps to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitromesitylene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

2-Nitromesitylene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-nitromesitylene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The pathways involved include nitroreductase enzymes that catalyze the reduction of the nitro group .

Comparison with Similar Compounds

  • 2,4,6-Trimethylnitrobenzene
  • 2-Bromo-4-nitromesitylene
  • 3,5-Dimethyl-4-nitrobenzoic acid

Comparison: 2-Nitromesitylene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other nitrobenzene derivatives, this compound has distinct physical and chemical properties that make it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

1,3,5-trimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKDQTVGHRSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060533
Record name Benzene, 1,3,5-trimethyl-2-nitro-
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

603-71-4
Record name Nitromesitylene
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Record name 2-Nitromesitylene
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Record name Benzene, 1,3,5-trimethyl-2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using a microreactor for the synthesis of 1,3,5-trimethyl-2-nitrobenzene as described in the research?

A1: The research article [] highlights the development of a continuous flow process within a microreactor for the kilogram-scale synthesis of 1,3,5-trimethyl-2-nitrobenzene. This approach offers several advantages over traditional batch reactors, including:

  • Enhanced Heat and Mass Transfer: Microreactors provide superior heat and mass transfer capabilities due to their high surface area-to-volume ratios. This allows for precise temperature control and efficient mixing, leading to improved reaction selectivity and yield. []
  • Increased Safety: The smaller reaction volumes within microreactors minimize potential hazards associated with handling reactive or explosive intermediates. []
  • Scalability: The continuous flow nature of microreactors enables straightforward scalability by simply extending the reaction time or increasing the number of parallel reactors. []

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